Papain Inhibitor acetate

Description

Properties

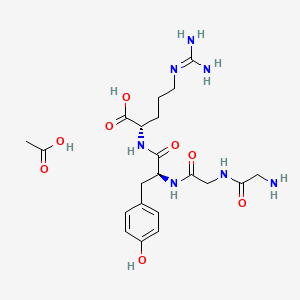

Molecular Formula |

C21H33N7O8 |

|---|---|

Molecular Weight |

511.5 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C19H29N7O6.C2H4O2/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22;1-2(3)4/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23);1H3,(H,3,4)/t13-,14-;/m0./s1 |

InChI Key |

POEYCUANPQRTKX-IODNYQNNSA-N |

Isomeric SMILES |

CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O |

Canonical SMILES |

CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O |

Origin of Product |

United States |

Molecular Mechanisms of Papain Inhibition

Biochemical Interrogation of Papain Catalytic Cycle and Inhibition Points

The catalytic activity of papain hinges on a catalytic triad (B1167595) within its active site, composed of Cysteine-25 (Cys25), Histidine-159 (His159), and Asparagine-175 (Asn175). ebi.ac.uknih.gov The catalytic cycle involves the Cys25 residue, activated by His159, acting as a nucleophile to attack the carbonyl carbon of a substrate's peptide bond. wikipedia.orgebi.ac.uk This forms a covalent acyl-enzyme intermediate. wikipedia.orgebi.ac.uk Subsequently, a water molecule, activated by His159, hydrolyzes this intermediate, releasing the product and regenerating the active enzyme. ebi.ac.uk

Inhibition of papain can occur at various points in this cycle. Inhibitors can prevent the initial binding of the substrate, interfere with the formation of the acyl-enzyme intermediate, or block the final hydrolysis step. For instance, some inhibitors covalently bind to the active site's Cys25, rendering the enzyme inactive. libretexts.org Peptidyl aldehydes, a class of reversible inhibitors, form a covalent tetrahedral complex with the Cys25 thiolate. nih.gov The formation of this hemithioacetal effectively blocks the active site and halts the catalytic process. nih.gov

Mode of Interaction with Papain Active Site

The interaction of an inhibitor with the active site of papain is a critical determinant of its inhibitory potential. This interaction can be either reversible or irreversible and is influenced by the inhibitor's chemical structure and its complementarity to the enzyme's binding pockets.

Reversible vs. Irreversible Inhibition Dynamics

Enzyme inhibition can be broadly categorized as either reversible or irreversible. libretexts.orgknyamed.com Reversible inhibition involves non-covalent interactions, allowing the inhibitor to dissociate from the enzyme and restore its activity. libretexts.orgresearchgate.net In contrast, irreversible inhibition typically involves the formation of strong, often covalent, bonds between the inhibitor and the enzyme, leading to permanent inactivation. libretexts.orgknyamed.com

Many cysteine protease inhibitors function by forming covalent adducts with the active site cysteine residue. stanford.edu Some, like peptidyl aldehydes and nitriles, form reversible covalent adducts. stanford.edu Others, such as vinylsulfones and halomethyl ketones, result in irreversible covalent modification. stanford.edu The nature of the chemical bond formed dictates the reversibility of the inhibition. Weak bonds like hydrogen bonds lead to reversible inhibition, while strong covalent bonds result in irreversible inhibition. youtube.com

Specificity of Binding to Cysteine Proteases

Papain belongs to the papain-like cysteine protease (PLCP) family, which includes numerous other proteases like cathepsins. nih.govnih.gov The specificity of an inhibitor for a particular cysteine protease is largely determined by the structure of the enzyme's binding cleft. nih.gov The active site of papain contains seven subsites (S1-S4 and S1'-S3') that accommodate the amino acid residues of a substrate. worthington-biochem.com The S2 subsite, a hydrophobic pocket, plays a crucial role in determining substrate specificity. worthington-biochem.com

Inhibitors can be designed to exploit these subsites to achieve selectivity. For example, inhibitors spanning both the S and S' subsites of papain have been developed to achieve high specificity for target enzymes like cathepsin K. nih.gov The interaction between an inhibitor and these subsites, including aromatic-aromatic stacking and other non-covalent interactions, governs the binding affinity and specificity. nih.gov Endogenous inhibitors of cysteine cathepsins, such as cystatins, also exhibit varying potency towards different proteases, highlighting the importance of specific structural features for selective inhibition. nih.gov

Kinetic Characterization of Inhibition

The effectiveness and mechanism of an enzyme inhibitor are quantitatively described through kinetic studies. These analyses provide crucial parameters like inhibition constants and help elucidate the type of inhibition.

Determination of Inhibition Constants (e.g., Ki, IC50)

The potency of an inhibitor is often quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov However, IC50 values can be influenced by experimental conditions, particularly the substrate concentration. youtube.com A more fundamental and comparable measure of inhibitor potency is the inhibition constant, Ki. youtube.com Ki is the dissociation equilibrium constant for the enzyme-inhibitor complex and is a true measure of the inhibitor's affinity for the enzyme. youtube.com The Cheng-Prusoff equation allows for the conversion of an IC50 value to a Ki value, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme-substrate system are known. youtube.com

For example, a purified papain inhibitor from barley was found to have an IC50 value of 21.04 µg/ml against papain, which was more potent than the standard inhibitor E-64 (IC50 of 25.62 µg/ml). nih.gov The kinetic analysis of this barley inhibitor revealed a Ki value of 1.95 × 10⁻³ µM. nih.gov

Analysis of Inhibition Type (Competitive, Non-competitive, Uncompetitive)

Enzyme inhibition can be classified into several types based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex. The main types are competitive, non-competitive, and uncompetitive inhibition. youtube.comjackwestin.com

Competitive inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme. libretexts.orglibretexts.org This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. nih.govnih.gov This binding alters the enzyme's conformation and reduces its catalytic efficiency. Increasing the substrate concentration does not reverse this type of inhibition. nih.gov

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. youtube.comlibretexts.org This type of inhibition is most effective at high substrate concentrations.

Kinetic studies, often visualized using Lineweaver-Burk plots, can distinguish between these inhibition types. libretexts.org For instance, a papain inhibitor isolated from barley was identified as a non-competitive inhibitor through kinetic analysis. nih.gov

Structural Basis of Inhibitor Enzyme Complexes

Elucidation of Binding Conformation via Advanced Structural Studies

Advanced analytical techniques are indispensable for revealing the atomic-level details of how an inhibitor docks into the active site of an enzyme. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods that provide complementary information on the static and dynamic aspects of these interactions.

X-ray crystallography provides a high-resolution, three-dimensional snapshot of the enzyme-inhibitor complex. Studies on papain complexed with various peptide-like inhibitors, such as leupeptin (B1674832), reveal a common mechanism of action that can be extrapolated to understand the binding of Papain Inhibitor acetate (B1210297).

These crystallographic structures demonstrate that the inhibitor binds in the active site cleft, primarily interacting with the S subsites. nih.gov A key feature of this interaction is the formation of a covalent bond between the inhibitor and the enzyme. The sulfur atom of papain's catalytic Cys-25 residue performs a nucleophilic attack on a carbonyl carbon of the inhibitor, resulting in a stable, tetrahedral covalent adduct. nih.gov This effectively halts the catalytic cycle. Furthermore, the carbonyl oxygen of the inhibitor is stabilized by hydrogen bonds within a region known as the oxyanion hole, which involves the backbone amide of Cys-25 and the side chain of Glutamine-19 (Gln-19). nih.gov In the case of inhibitors with multiple amino acid residues, such as the Ile-Pro moiety of a cathepsin B-specific inhibitor, these residues occupy the S2 and S3 subsites of papain, forming specific hydrophobic and hydrogen-bonding interactions. nih.gov

While X-ray crystallography shows a static picture, NMR spectroscopy offers insights into the dynamic nature of the enzyme-inhibitor interaction in solution. mdpi.com 13C-NMR studies have been instrumental in confirming the formation and nature of the covalent bond between inhibitors and papain's active site. For example, studies using 13C-labeled glyoxal (B1671930) inhibitors have shown the formation of a thiohemiacetal with the Cys-25 thiol group. nih.gov Similarly, NMR studies with nitrile-based inhibitors have demonstrated the formation of a reversible thioimidate covalent adduct. documentsdelivered.com

NMR can also detect conformational dynamics within the binding pocket. acs.orgnih.gov Upon inhibitor binding, certain residues in the active site may undergo conformational exchange, indicating a degree of flexibility that is not always apparent in static crystal structures. acs.orgnih.gov This dynamic behavior can be crucial for the binding and release of the inhibitor.

Identification of Key Interacting Residues and Motifs in Papain Active Site

The active site of papain is more extensive than the catalytic dyad alone, comprising several subsites that interact with the amino acid residues of a peptide inhibitor. The precise interactions between the inhibitor's residues and the enzyme's subsites determine the affinity and specificity of the inhibition.

The catalytic machinery is centered around Cys-25 and His-159. wikipedia.orgproteopedia.org His-159, supported by Asparagine-175 (Asn-175), facilitates the deprotonation of Cys-25, making it a potent nucleophile. wikipedia.orgproteopedia.orgnih.gov The resulting thiolate anion is stabilized by the protein matrix, particularly by an alpha-helix to which Cys-25 is attached. nih.gov

The binding cleft is further defined by subsites that accommodate the inhibitor's side chains. The S2 subsite is a hydrophobic pocket that shows a strong preference for bulky hydrophobic or aromatic residues. worthington-biochem.com This pocket is primarily formed by residues Valine-133 and Valine-157. nih.gov The S3 subsite involves residues such as Tyrosine-61 and Glycine-66. nih.gov For Papain Inhibitor acetate (Gly-Gly-Tyr-Arg), the Tyrosine residue would be expected to fit favorably into the hydrophobic S2 subsite, contributing significantly to the binding affinity.

| Papain Residue/Motif | Role in Inhibition | Interacting Inhibitor Moiety (Predicted for Gly-Gly-Tyr-Arg) |

|---|---|---|

| Cys-25 | Forms covalent bond with inhibitor's C-terminus. nih.gov | Arginine (carbonyl carbon) |

| His-159 | Activates Cys-25 for nucleophilic attack. wikipedia.orgproteopedia.org | General electrostatic interaction |

| Asn-175 | Orients His-159 for catalysis. proteopedia.orgnih.gov | General electrostatic interaction |

| Oxyanion Hole (Gln-19, Cys-25 backbone) | Stabilizes the tetrahedral intermediate via H-bonds. nih.gov | Arginine (carbonyl oxygen) |

| S2 Subsite (Val-133, Val-157) | Hydrophobic binding pocket. worthington-biochem.comnih.gov | Tyrosine |

| S3 Subsite (Tyr-61, Gly-66) | Further binding interactions. nih.gov | Glycine (B1666218) |

Role of Specific Chemical Moieties in Inhibitory Activity (e.g., Acetate)

The inhibitory activity of this compound is a direct result of the chemical properties of its constituent tetrapeptide, Gly-Gly-Tyr-Arg. Each part of the molecule plays a role in the binding process. The "acetate" in the name refers to the counter-ion present in the supplied compound, necessary for charge neutralization of the basic arginine residue, and is not directly involved in the covalent inhibition mechanism. sigmaaldrich.comworthington-biochem.com

Arginine (Arg): The C-terminal arginine residue is critical. Its carboxyl group provides the electrophilic carbonyl carbon that is attacked by the nucleophilic thiol of Cys-25, leading to the formation of a covalent enzyme-inhibitor complex.

Tyrosine (Tyr): The aromatic side chain of the tyrosine residue is predicted to bind within the S2 subsite of papain, which is a deep hydrophobic pocket. worthington-biochem.com This interaction is a major determinant of binding specificity and affinity.

Glycine-Glycine (Gly-Gly): The peptide backbone of the inhibitor forms crucial hydrogen bonds with the backbone of the enzyme in the active site cleft, helping to properly orient the inhibitor for covalent modification and stable binding. royalsocietypublishing.org The glycine residues provide conformational flexibility, allowing the inhibitor to adopt an optimal conformation for binding.

Conformational Changes Induced in Papain Upon Inhibitor Binding

The binding of an inhibitor to papain is not a simple lock-and-key event; it can induce noticeable conformational changes in the enzyme. These changes can be subtle shifts in side-chain positions or larger movements of entire protein loops.

Academic Synthesis and Structural Modifications for Research

Methodologies for Laboratory Synthesis of Papain Inhibitor Acetate (B1210297) and Analogs

The laboratory synthesis of papain inhibitor acetate and its analogs often involves multi-step chemical processes. A common approach is the synthesis of peptidyl Michael acceptors. For instance, two series of these acceptors, N-Ac-L-Phe-NHCH2CH=CH-E (where E represents various electron-withdrawing groups) and R-NHCH2CH=CHCOOCH3 (where R stands for different recognition and binding groups), have been synthesized and assessed as inactivators of papain. nih.gov The synthesis of these compounds allows for a systematic investigation of how different chemical moieties affect their inhibitory activity.

Another key synthetic strategy involves the creation of O-acyl hydroxamates. A semisolid-phase synthesis has been developed for azaglycine O-acyl hydroxamates, which are effective inhibitors of papain-family proteases. stanford.edu Furthermore, the development of O-acyl hydroxyurea (B1673989) warheads that can be synthesized on a solid resin support offers a significant advantage for the rapid generation of diverse inhibitor libraries. stanford.edu The synthesis of epoxysuccinyl-based inhibitors has also been a focus, leading to the creation of focused libraries for screening against papain-family cathepsins. mskcc.org

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies in Research

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. These studies guide the design and synthesis of more potent and selective inhibitors.

Exploration of Inhibitory Potency of Modified Analogs

The inhibitory potency of papain inhibitor analogs is a key focus of SAR studies. Research has shown that peptidyl Michael acceptors can act as general inhibitors of papain. nih.gov The intrinsic chemical reactivity of the electron-withdrawing group in these acceptors directly influences the kinetics of the inactivation process. nih.gov For example, a fumarate (B1241708) methyl ester analog demonstrated potent inhibition of the papain-like protease (PLpro) from SARS-CoV-2 with an IC50 of 0.094 μM and a k_inact/K_I of 9600 M⁻¹s⁻¹. escholarship.org Its N-acetylated counterpart showed similar high potency. escholarship.org

Modification of the inhibitor scaffold has also yielded significant improvements in potency. For instance, optimization of the GRL0617 scaffold, a known papain-like protease inhibitor, led to the development of analog 19, which exhibited an IC50 value of 0.44 μM against SARS-CoV-2 PLpro. nih.gov Further SAR studies focusing on the substitution of the benzyl (B1604629) group of a GRL0617 analog resulted in compounds with improved potency. nih.gov The addition of a 5-fluorine to one analog, for instance, enhanced its interaction with the enzyme's active site. nih.gov

The following table summarizes the inhibitory potency of selected papain inhibitor analogs:

| Compound/Analog | Target | IC50 (μM) | k_inact/K_I (M⁻¹s⁻¹) | Source |

| Fumarate methyl ester 7 | SARS-CoV-2 PLpro | 0.094 | 9600 | escholarship.org |

| N-acetylated analog 8 | SARS-CoV-2 PLpro | 0.23 | 9000 | escholarship.org |

| Cyanoacetamide 11 | SARS-CoV-2 PLpro | 8 | - | escholarship.org |

| Propiolamide 12 | SARS-CoV-2 PLpro | 0.098 | Time-dependent | escholarship.org |

| α-cyanoacrylamide 13 | SARS-CoV-2 PLpro | >200 | - | escholarship.org |

| GRL0617 | SARS-CoV PLpro | ~0.6 | - | escholarship.org |

| Analog 19 | SARS-CoV-2 PLpro | 0.44 | - | nih.gov |

Impact of Functional Group Variations on Research Utility

Varying the functional groups on a papain inhibitor scaffold is a key strategy in SAR studies to enhance properties like potency and selectivity, which are critical for their utility in research. The systematic modification of peptidyl Michael acceptors has demonstrated that the nature of the electron-withdrawing group directly impacts the kinetics of papain inhibition. nih.gov For example, the high reactivity of an analog with a carboxylic acid group (E = COOH) was attributed to a direct interaction with a histidine residue in the enzyme's active site. nih.gov In contrast, an analog with a p-nitrophenyl group was found to be a powerful competitive inhibitor rather than an irreversible inactivator, as the nitrophenyl moiety interacted with a hydrophobic region of the enzyme. nih.gov

In the context of SARS-CoV-2 PLpro inhibitors derived from GRL0617, SAR studies focused on substitutions of the benzyl group. nih.gov This was because derivatization of the naphthyl group was considered unfavorable, and the piperidyl ring was sterically hindered. nih.gov These modifications led to the development of analogs with significantly improved potency in cellular assays. nih.govresearchgate.net

Derivatization Strategies for Probe Development in Biochemical Research

Derivatization of papain inhibitors is a valuable strategy for creating biochemical probes. These probes are essential tools for studying enzyme activity, localization, and function in complex biological systems. For instance, a fluorogenic probe was developed that demonstrated better sensitivity than previously reported peptidomimetic probes for studying SARS-CoV-2 PLpro. nih.gov This probe is also more affordable than ubiquitin-based probes and is compatible with high-throughput screening, facilitating the identification of new inhibitors. nih.gov

Another approach involves the synthesis of inhibitors with reactive "warheads" that can be tagged with reporter molecules. O-acyl hydroxyurea-based inhibitors, which can be synthesized on a solid support, are particularly amenable to this strategy, allowing for the rapid generation of probes with different specificities. stanford.edu Furthermore, the development of epoxysuccinyl-based inhibitors has led to the identification of potent and selective compounds that can be used to label and study cathepsins both in vitro and in vivo. mskcc.org These activity-based probes are crucial for assessing the pharmacodynamic properties of inhibitors in living organisms. mskcc.org

Applications in Biochemical and Cell Biological Research

Utilization as a Research Tool for Papain and Cysteine Protease Characterization

Leupeptin (B1674832) is widely employed as a research tool for the detailed characterization of papain and other cysteine proteases. sigmaaldrich.com Its specific inhibitory action allows scientists to isolate and study the functions of these enzymes.

Role in Investigating Enzyme Reaction Mechanisms

Papain inhibitor acetate (B1210297) is fundamental to elucidating the reaction mechanisms of cysteine proteases. The inhibitor's aldehyde group forms a covalent hemiacetal adduct with the active site cysteine residue of the protease, effectively blocking its catalytic activity. sigmaaldrich.com This interaction mimics the transition state of the enzyme-substrate reaction, allowing researchers to study the enzyme's binding and catalytic steps in detail. wikipedia.orgnih.gov

The mechanism involves a nucleophilic attack by the deprotonated cysteine thiol on the inhibitor's aldehyde carbon. wikipedia.orgwikipedia.org This forms a transient, covalent bond that effectively halts the enzymatic process. wikipedia.org Computational and structural studies, including X-ray crystallography of papain-leupeptin complexes, have provided a detailed view of the electrostatic interactions and hydrogen bonding within the active site that are crucial for inhibitor binding and stabilization of the transition state. nih.govnih.gov This knowledge is not only vital for understanding the fundamental biology of these enzymes but also for designing more specific and potent inhibitors.

Application in Protease Profiling and Activity Assays in Research

In research settings, papain inhibitor acetate is frequently used in protease profiling and activity assays. When cells or tissues are lysed for experiments, proteases are released, which can degrade the proteins of interest and compromise experimental results. wikipedia.org The addition of leupeptin to lysis buffers protects proteins from degradation by endogenous cysteine and serine proteases. cephamls.comagscientific.com

It is a common component of "protease inhibitor cocktails" used in various applications, including:

Western Immunoblotting and Immunoprecipitation: To preserve the integrity of target proteins during cell lysis and subsequent analysis. cephamls.com

Chromatin Immunoprecipitation (ChIP): To protect protein-DNA complexes from degradation during the isolation process. cephamls.com

Tandem Affinity Purification (TAP): To ensure the recovery of intact protein complexes. cephamls.com

Leupeptin's reversible nature allows for its removal by methods like dialysis, which can be useful in certain experimental designs. sigmaaldrich.com Its effectiveness in these assays helps to ensure the accuracy and reproducibility of research findings.

Employment in Studying Intracellular Cysteine Protease Pathways (in vitro/cell line research, not clinical)

This compound is a key tool for investigating the roles of intracellular cysteine proteases, such as cathepsins, in various cellular pathways within in vitro and cell line models. These studies are crucial for understanding processes like protein degradation, antigen presentation, and autophagy.

For instance, research on rat hepatocytes has shown that leupeptin significantly inhibits the intracellular maturation of the lysosomal enzyme cathepsin L. nih.govelsevierpure.com In these studies, procathepsin L (39 kDa) processing to its mature forms (30 and 25 kDa) was blocked in the presence of leupeptin, demonstrating the essential role of cysteine proteases in this processing event within lysosomes. nih.govelsevierpure.com

Furthermore, leupeptin has been used to study the transport and processing of MHC class II molecules in B lymphoblastoid cell lines. nih.gov These studies revealed that inhibiting endosomal proteases with leupeptin not only blocks the breakdown of the invariant chain associated with MHC class II molecules but also prevents the surface expression of these molecules. nih.gov This highlights the critical function of cysteine proteases in the endosomal pathway for proper antigen presentation.

In neuronal cell culture models, leupeptin has been instrumental in studying the axonal transport of degradative organelles. nih.gov Inhibition of lysosomal proteolysis with leupeptin was found to selectively disrupt the transport of these organelles, leading to axonal dystrophy similar to that seen in Alzheimer's disease. nih.gov These findings underscore the importance of lysosomal cysteine protease activity in maintaining neuronal health.

Integration into Mechanistic Studies of Protease Regulation

The regulation of protease activity is a tightly controlled process essential for cellular homeostasis. This compound is integrated into mechanistic studies to understand these regulatory networks. The activity of proteases is controlled by several factors, including the synthesis of inactive zymogens, pH, cellular compartmentalization, and the action of endogenous inhibitors. wikipedia.orgresearchgate.net

Leupeptin, by inhibiting specific proteases, allows researchers to probe the consequences of reduced protease activity and infer the regulatory roles of the targeted enzymes. For example, in the bacterium Streptomyces exfoliatus, leupeptin was found to inhibit a trypsin-like protease (TLP) involved in mycelial protein metabolism. nih.gov The study proposed a regulatory cascade where leupeptin controls TLP activity, and leupeptin itself is later inactivated by another protein, demonstrating a complex, multi-layered regulatory system for protease activity during development. nih.gov

Moreover, studies using leupeptin have helped to differentiate the roles of various proteases in complex processes. In rat embryos cultured in vitro, leupeptin-induced inhibition of cathepsins B, H, and L in the yolk sac led to growth retardation and developmental abnormalities, highlighting the essential and specific role of this lysosomal protein degradation pathway in embryonic nutrition. biologists.com

Use as a Chemical Probe for Enzyme Target Validation in Research Settings

In the process of drug discovery and development, validating that a specific enzyme is the correct target for therapeutic intervention is a critical step. This compound, specifically leupeptin, serves as a valuable chemical probe for this purpose. mdpi.com A chemical probe is a small molecule that interacts with a specific protein target, allowing researchers to study the protein's function in a cellular or organismal context.

Although leupeptin itself has broad specificity, inhibiting both serine and cysteine proteases, it serves as a foundational tool and a starting point for developing more selective probes. mdpi.com Its ability to bind to the active site and inhibit enzyme activity allows researchers to confirm the involvement of a particular class of proteases in a biological process. For instance, if treatment with leupeptin produces a specific cellular phenotype, it strongly suggests that a cysteine or serine protease is involved.

Furthermore, leupeptin can be used in competition experiments to validate the specificity of newly developed, more selective inhibitors. nih.gov In these assays, a cell lysate is pre-incubated with an excess of the non-tagged compound being tested before adding a tagged probe (which could be a derivative of leupeptin). If the new compound is a specific inhibitor, it will occupy the active sites of the target protein, thereby preventing the tagged probe from binding. nih.gov This approach is crucial for confirming direct interaction and specificity in target validation studies.

The use of leupeptin and its derivatives as chemical probes has been instrumental in validating targets in various disease models, including those for neurodegenerative disorders and cancer. nih.govresearchgate.net

Investigation of Antagonistic Effects on Bacterial Growth in Research Models

Recent research has explored the potential of papain inhibitors to antagonize bacterial growth, opening new avenues for antimicrobial research. Cysteine proteases are known virulence factors in several pathogenic bacteria, playing roles in nutrient acquisition, invasion, and evasion of the host immune system.

A study on a papain inhibitory protein (SPI) from Streptomyces mobaraensis demonstrated its ability to inhibit the cysteine protease activity of bacteria like Staphylococcus aureus and culture supernatants from Porphyromonas gingivalis and Bacillus anthracis. nih.gov Crucially, this inhibitor also completely halted the growth of Bacillus anthracis, Staphylococcus aureus, Pseudomonas aeruginosa, and Vibrio cholerae at a concentration of 10 μM without showing cytotoxicity to mammalian cells. nih.govresearchgate.net This suggests that targeting bacterial cysteine proteases can be an effective antibacterial strategy.

While not a direct study on this compound, this research highlights the principle that inhibiting papain-like cysteine proteases can have significant antagonistic effects on bacterial growth. Given that leupeptin is a known inhibitor of such proteases, it serves as a valuable research tool to investigate the role of specific cysteine proteases in bacterial physiology and pathogenesis. nih.gov For example, leupeptin could be used in research models to determine if inhibiting a specific bacterial cysteine protease phenocopies the growth-inhibiting effects observed with broader-spectrum inhibitors like SPI.

Data Tables

Table 1: Inhibition Constants (Ki) of Leupeptin for Various Proteases This table provides a summary of the inhibitory constants (Ki) of leupeptin against a selection of proteases, demonstrating its potency and specificity.

| Protease | Protease Class | Ki Value |

|---|---|---|

| Cathepsin B | Cysteine Protease | 4.1 nM wikipedia.org / 6 nM selleckchem.com |

| Trypsin | Serine Protease | 3.5 nM wikipedia.org |

| Plasmin | Serine Protease | 3.4 nM wikipedia.org |

| Calpain | Cysteine Protease | 10 nM selleckchem.com |

| Kallikrein | Serine Protease | 19 µM selleckchem.com |

| Matriptase | Serine Protease | 1.9 µM selleckchem.com |

Table 2: Application of Leupeptin in Cellular Research Models This table outlines key research findings from the use of leupeptin in different in vitro and cell line models.

| Cell/Tissue Model | Research Focus | Key Finding with Leupeptin | Reference |

|---|---|---|---|

| Rat Hepatocytes (Primary Culture) | Lysosomal enzyme processing | Inhibited the proteolytic conversion of procathepsin L to its mature form. | nih.govelsevierpure.com |

| Human B Lymphoblastoid Cell Line | MHC Class II antigen presentation | Blocked the breakdown of the invariant chain and the surface expression of MHC Class II molecules. | nih.gov |

| Cultured Neurons | Axonal transport | Disrupted the transport of degradative organelles (lysosomes/autophagosomes). | nih.gov |

| Rat Embryos (In vitro culture) | Embryonic development | Caused growth retardation and developmental abnormalities by inhibiting yolk-sac proteolysis. | biologists.com |

Computational Approaches to Understanding Papain Inhibition

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of papain inhibitors, docking simulations are instrumental in predicting how these molecules fit into the active site of the papain enzyme.

One of the most studied papain inhibitors is E-64 , an irreversible inhibitor of cysteine proteases. medchemexpress.comselleckchem.comwikipedia.org The binding mode of E-64 and its analogues to papain has been a subject of interest. medchemexpress.comwikipedia.org Crystal structures of the papain-E-64 complex have revealed that E-64 binds in the S subsites of the enzyme. wikipedia.org Specifically, the trans-epoxysuccinic acid group of E-64 covalently attaches to the active site cysteine (Cys-25) through a nucleophilic attack by the thiol group on the C2 of the epoxide. wikipedia.org

Another well-known papain inhibitor is Leupeptin (B1674832) , a reversible inhibitor of both serine and cysteine proteases. biocompare.comcephamls.compubcompare.ai Leupeptin, with its N-acetyl-L-leucyl-L-leucyl-L-argininal sequence, demonstrates the importance of the C-terminal aldehyde group for its inhibitory activity. biocompare.comnih.gov Docking studies can help visualize how the different parts of the Leupeptin molecule interact with the amino acid residues in the papain binding pocket.

Recent research on other proteases, such as the papain-like protease (PLpro) of SARS-CoV-2, has heavily relied on molecular docking to screen for potential inhibitors. frontiersin.orgnih.gov These studies often involve docking large libraries of compounds to identify those with the best predicted binding affinity and interaction profile with the target enzyme. frontiersin.orgnih.gov

Table 1: Key Papain Inhibitors and their Characteristics

| Inhibitor | Type | Key Structural Feature | Mechanism of Papain Inhibition |

| E-64 | Irreversible | trans-Epoxysuccinic acid | Covalent modification of the active site Cys-25. wikipedia.orgsigmaaldrich.com |

| Leupeptin | Reversible | C-terminal aldehyde | Forms a reversible covalent bond with the active site Cys-25. nih.gov |

Molecular Dynamics (MD) Simulations of Papain-Inhibitor Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a protein and a ligand over time. These simulations can reveal the flexibility of the protein and the inhibitor, the stability of the complex, and the role of solvent molecules in the binding process.

For papain-inhibitor complexes, MD simulations can be used to:

Assess the stability of the binding mode predicted by molecular docking.

Investigate conformational changes in the enzyme upon inhibitor binding.

Calculate the binding free energy of the inhibitor, which can be correlated with its potency.

Studies on the papain-like protease of SARS-CoV-2 have demonstrated the power of MD simulations in understanding inhibitor dynamics. frontiersin.org For instance, simulations can show how an inhibitor like GRL-0617, initially designed for SARS-CoV-1 PLpro, adapts to the binding site of SARS-CoV-2 PLpro. frontiersin.org These simulations can highlight key hydrogen bonds and hydrophobic interactions that stabilize the inhibitor within the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitor Design in Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of papain inhibitor research, QSAR models can be used to predict the inhibitory potency of new, unsynthesized compounds.

The development of a QSAR model typically involves the following steps:

Data Collection: A dataset of compounds with known inhibitory activity against papain is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

QSAR studies on other proteases, like p38-α mitogen-activated protein kinase, have shown that 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide valuable insights for designing more potent inhibitors. youtube.com Similar approaches could be applied to a series of papain inhibitors to guide the synthesis of new analogues with improved activity.

Virtual Screening for Novel Cysteine Protease Inhibitors (as a research methodology)

Virtual screening is a computational methodology used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The process of virtual screening for novel cysteine protease inhibitors, including those targeting papain, generally follows these stages:

Target Preparation: A 3D structure of the target enzyme (e.g., papain) is obtained, often from X-ray crystallography or homology modeling.

Library Preparation: A large database of chemical compounds is prepared for docking. This can include commercially available compounds, natural products, or custom-designed libraries. cybermedlife.eu

Docking and Scoring: The compound library is docked into the active site of the enzyme, and a scoring function is used to rank the compounds based on their predicted binding affinity.

Hit Selection and Experimental Validation: The top-ranked compounds are selected for experimental testing to confirm their inhibitory activity.

Recent efforts to find inhibitors for the SARS-CoV-2 main protease, another cysteine protease, have showcased the effectiveness of virtual screening. researchgate.net By screening millions of compounds, researchers have been able to identify novel inhibitors with potent antiviral activity. researchgate.net This methodology is directly applicable to the discovery of new papain inhibitors for various research and therapeutic purposes.

Methodological Considerations in Studying Papain Inhibitor Acetate

In Vitro Enzyme Activity Assays for Inhibition Evaluation

The evaluation of papain inhibitor acetate's efficacy relies heavily on in vitro enzyme activity assays. These assays are fundamental in determining the extent to which the inhibitor curtails the enzymatic function of papain. The general principle involves measuring the rate of a reaction catalyzed by papain in the presence and absence of the inhibitor. A reduction in the reaction rate in the presence of the inhibitor signifies its inhibitory activity.

Spectrophotometric Assays

Spectrophotometric assays are a common method for assessing papain inhibition. These assays utilize substrates that, when cleaved by papain, produce a product that absorbs light at a specific wavelength. The increase in absorbance over time is directly proportional to the enzyme's activity. When an inhibitor is present, the rate of this absorbance increase is diminished.

A frequently used substrate is N-Benzoyl-DL-arginine-ρ-nitroanilide. researchgate.net Papain-catalyzed hydrolysis of this substrate releases ρ-nitroaniline, a chromogenic product that can be quantified by measuring the absorbance at 405 nm. researchgate.net The assay is typically conducted at a controlled pH and temperature to ensure optimal reaction conditions. researchgate.net The inhibitory activity is determined by comparing the rate of ρ-nitroaniline formation in the presence of the inhibitor to a control reaction without the inhibitor. mdpi.com

Another substrate used in spectrophotometric assays is L-pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide (PFLNA). mdpi.com The hydrolysis of PFLNA by papain is monitored by measuring the increase in absorbance at 410 nm. mdpi.com One unit of papain inhibitory activity (PIU) can be defined as the amount of inhibitor that causes a specific decrease in absorbance under defined assay conditions. mdpi.com

Table 1: Spectrophotometric Assay Parameters for Papain Inhibition

| Parameter | N-Benzoyl-DL-arginine-ρ-nitroanilide | L-pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide |

| Wavelength (nm) | 405 researchgate.net | 410 mdpi.com |

| pH | 6.0 researchgate.net | - |

| Temperature (°C) | 40 researchgate.net | 37 mdpi.com |

| Product Measured | ρ-nitroaniline researchgate.net | p-nitroanilide mdpi.com |

Fluorometric Assays

Fluorometric assays offer a highly sensitive alternative to spectrophotometric methods for evaluating papain inhibition. These assays employ substrates that are chemically modified with a fluorescent group and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by papain, the fluorescent group is released from the quencher, resulting in a measurable increase in fluorescence.

A common fluorogenic substrate is benzyloxycarbonyl-phenylalanyl-arginine 7-amido-4-methylcoumarin. latamjpharm.org The hydrolysis of this substrate by papain liberates the highly fluorescent product 7-amido-4-methylcoumarin (7-MCA). latamjpharm.org The rate of 7-MCA production, measured by its fluorescence, is proportional to papain activity. latamjpharm.org This method has been shown to have a linear relationship between papain concentration and the rate of 7-MCA production, with a good limit of detection (LOD) and limit of quantification (LOQ). latamjpharm.org

Another fluorogenic peptide substrate used is Z-FR-AMC. reactionbiology.com The enzymatic cleavage of this substrate by papain releases a fluorescent product, allowing for the quantification of enzyme activity. reactionbiology.com These assays can be adapted for high-throughput screening to efficiently test a large number of potential inhibitors. nih.gov

Table 2: Fluorometric Assay Substrates for Papain Inhibition

| Substrate | Fluorescent Product | Key Features |

| Benzyloxycarbonyl-phenylalanyl-arginine 7-amido-4-methylcoumarin | 7-amido-4-methylcoumarin (7-MCA) latamjpharm.org | Linear response, good sensitivity (LOD & LOQ) latamjpharm.org |

| Z-FR-AMC | Fluorescent product reactionbiology.com | Suitable for high-throughput screening nih.gov |

Spectroscopic Techniques for Analyzing Inhibitor-Enzyme Interaction

Spectroscopic techniques are invaluable for elucidating the molecular details of the interaction between papain and its inhibitors. These methods provide insights into conformational changes and the thermodynamics of binding.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins. It measures the differential absorption of left and right circularly polarized light. Changes in the CD spectrum of papain upon binding to an inhibitor can indicate conformational changes in the enzyme.

Studies have shown that the interaction of papain with inhibitors can lead to a reduction in the far-ultraviolet CD band between 210 and 230 nm, suggesting alterations in the protein's secondary structure. nih.gov Changes in the near-ultraviolet CD spectrum can also be observed, indicating perturbations in the environment of aromatic amino acid residues within the protein. nih.gov For instance, the far-UV CD spectra of papain exhibit characteristic negative peaks at 208 and 222 nm, which are indicative of α-helical content. msu.ru A decrease in the negative ellipticity values at these wavelengths upon inhibitor binding suggests a loss of regular secondary structure. msu.ru

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to directly measure the heat changes that occur during a binding interaction. youtube.com This allows for the determination of key thermodynamic parameters of the inhibitor-enzyme interaction, including the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). researchgate.net

In a typical ITC experiment, a solution of the inhibitor is titrated into a solution containing papain, and the heat released or absorbed is measured. youtube.com The resulting data can be used to generate a binding isotherm, from which the thermodynamic parameters can be calculated. researchgate.net ITC is a powerful tool for characterizing the binding forces that drive the interaction between papain and its inhibitors, providing a complete thermodynamic profile of the molecular interaction. researchgate.netnih.gov It is considered a gold standard for studying protein-ligand and protein-protein interactions. nih.gov

Chromatographic Techniques for Purity and Activity Assessment in Research

Chromatographic techniques are essential for the purification of papain and its inhibitors, as well as for assessing their purity and activity.

Affinity chromatography is a particularly effective method for purifying papain. nih.gov This technique utilizes a stationary phase to which a ligand with a specific affinity for papain is attached. For instance, an insolubilized peptide inhibitor can be used to selectively bind papain from a crude extract. nih.gov The bound papain can then be eluted in a purified form. Another approach involves using immobilized papain to purify papain inhibitors. nih.gov

High-Performance Liquid Chromatography (HPLC) is another valuable tool. It can be used to separate and quantify papain and its inhibitors, providing information about their purity. researchgate.net When coupled with mass spectrometry (LC-MS/MS), it becomes a highly sensitive and specific method for quantifying papain in various samples. researchgate.net This technique can be used to assess the effectiveness of purification methods and to ensure the quality of the materials used in research. researchgate.net

Comparative Analysis with Other Cysteine Protease Inhibitors in Research

Comparative Efficacy and Selectivity Profiles in Research Settings

Papain Inhibitor acetate (B1210297), the acetate salt of the peptide Gly-Gly-Tyr-Arg (GGYR), functions as a competitive inhibitor of papain. nih.gov Its efficacy is demonstrated by its inhibition constant (Ki), though reported values vary. One source indicates a Ki of 9 μM at pH 6.2, while another reports a Ki of 113 µM. nih.govnih.gov This discrepancy may arise from different experimental conditions or whether the peptide was in solution versus immobilized on a solid support.

The primary application and strength of GGYR lie in its use as a ligand in affinity chromatography for the specific purification of papain. researchgate.netnih.gov Its design is based on the substrate preference of papain, which favors a hydrophobic amino acid at the P2 position and a basic residue at the P1 position. thescipub.com

In contrast, other cysteine protease inhibitors exhibit broader or different selectivity profiles. E-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane) is an irreversible and potent inhibitor of a wide range of papain-like cysteine proteases, including cathepsins B, H, and L, and calpain. biocompare.com Its broad specificity makes it a general tool for studying this class of enzymes. Leupeptin (B1674832) , another natural inhibitor, demonstrates activity against a spectrum of serine and cysteine proteases, including trypsin and plasmin, in addition to papain and cathepsin B. biocompare.com

The selectivity of GGYR is primarily directed towards papain and closely related enzymes like papaya peptidase A. nih.gov However, its binding affinity for papaya peptidase A is lower and more dependent on ionic strength compared to its affinity for papain. nih.gov There is limited published research on the selectivity profile of GGYR against a wider panel of cysteine proteases, such as various cathepsins or caspases, which are often targets of inhibitors like E-64.

Interactive Table: Comparative Efficacy of Cysteine Protease Inhibitors

| Inhibitor | Target Protease | Inhibition Constant (Ki) / IC50 | Notes |

| Papain Inhibitor acetate (GGYR) | Papain | 9 µM nih.gov / 113 µM nih.gov | Competitive inhibitor; primarily used for affinity chromatography. |

| E-64 | Papain | ~9 nM (IC50) | Irreversible inhibitor with broad specificity for papain-like cysteine proteases. |

| Leupeptin | Papain | - | Reversible inhibitor of both serine and cysteine proteases. |

| Barley PI | Papain | 1.95 x 10⁻³ µM (Ki) | Non-competitive inhibitor found to be more potent than E-64 in one study. biocrick.com |

Distinctive Mechanisms of Action Compared to Other Inhibitors

The mechanism of action for this compound (GGYR) is competitive inhibition. nih.gov As a peptide that mimics the preferred substrate of papain, it binds reversibly to the active site of the enzyme. This binding event physically occupies the catalytic site, preventing the natural substrate from binding and being processed. The interaction is non-covalent and can be overcome by increasing the substrate concentration. The mechanism of papain itself involves the deprotonation of its active site Cys-25 by His-159, which then acts as a nucleophile to attack the substrate's peptide bond. thescipub.combiocrick.com

This contrasts sharply with the mechanism of E-64 , which is a classic example of an irreversible, mechanism-based inhibitor, often referred to as a suicide substrate. E-64 contains an epoxide ring that is subjected to nucleophilic attack by the active site cysteine (Cys-25) of the protease. This reaction forms a stable, covalent thioether bond, permanently inactivating the enzyme.

Leupeptin , with its terminal argininal (B8454810) (an aldehyde), acts as a transition-state analog. It forms a reversible covalent hemiacetal adduct with the active site cysteine residue of the protease. While this is a covalent interaction, it is reversible, distinguishing it from the permanent inactivation caused by E-64. biocompare.com

Cystatins , a family of endogenous protein inhibitors, utilize a different, non-covalent mechanism. They employ a tripartite wedge structure, consisting of an N-terminal trunk and two hairpin loops, to bind to and occlude the active site cleft of papain-like proteases. This binding is typically tight and reversible.

Advantages and Limitations as a Research Tool Compared to Alternatives

The primary advantage of this compound (GGYR) lies in its specificity and the reversibility of its binding, which makes it an excellent tool for affinity chromatography.

Advantages:

High Specificity for Papain Purification: Its design as a substrate analog allows for the effective and specific isolation of papain from crude extracts. researchgate.netnih.gov Active enzyme binds to the immobilized GGYR on a column and can be eluted under mild conditions, separating it from inactive forms and other proteins. nih.gov

Reversibility: As a competitive inhibitor, its effects can be reversed by simple dilution or removal, which is advantageous for recovering active enzyme after purification.

Limitations:

Limited Broad Applicability: Unlike broad-spectrum inhibitors such as E-64 or leupeptin, GGYR is not the ideal choice for general inhibition of cysteine protease activity in a cell lysate or for studying the roles of a wide range of cysteine proteases in a biological system.

Lower Potency: With a Ki in the micromolar range, it is a significantly less potent inhibitor compared to compounds like E-64, which often have Ki or IC50 values in the nanomolar range. nih.govnih.gov

Lack of In-depth Characterization: There is a notable absence of extensive research on its effects on other proteases, its cell permeability, or its in-vivo efficacy, limiting its use as a therapeutic lead or a tool for cellular studies.

Interactive Table: Advantages and Limitations of Selected Cysteine Protease Inhibitors

| Inhibitor | Advantages | Limitations |

| This compound (GGYR) | Excellent for papain affinity purification; Reversible binding allows for enzyme recovery. | Low potency; Limited data on broad selectivity; Not ideal for general cysteine protease inhibition. |

| E-64 | High potency; Irreversible inhibition; Broad-spectrum for papain-like proteases. | Irreversibility may not be suitable for all applications; Less selective among papain-like proteases. |

| Leupeptin | Reversible covalent inhibition; Inhibits both serine and cysteine proteases. | Broad specificity can be a drawback if targeting only cysteine proteases. |

| Cystatins | High affinity and specificity; Endogenous regulators. | As proteins, they can be difficult to synthesize and may have poor cell permeability. |

Synergistic Effects in Combined Research Applications (if applicable)

However, in a procedural context, GGYR could be used in sequence with other inhibitors. For instance, papain could be used to treat a sample to reduce viscosity, and then its activity could be specifically quenched by GGYR or a more potent inhibitor like E-64 before subsequent analytical steps. biocrick.com This, however, represents a sequential application rather than a synergistic inhibitory effect.

Future Directions and Research Challenges

Elucidating Remaining Research Gaps in Inhibition Mechanism

Despite a general understanding of how papain inhibitors function, several nuances of the inhibition mechanism remain to be fully elucidated. The reversible formation of a covalent tetrahedral complex between papain's active site cysteine (Cys-25) and the inhibitor's reactive group is a critical step. nih.gov However, a deeper, more dynamic understanding of this process is still needed.

Key research gaps include:

Transition State Dynamics: While the end states of the enzyme-inhibitor complex are relatively well-characterized, the transient states and the precise energy barriers involved in the formation of the hemithioacetal intermediate require more detailed investigation. nih.gov Advanced computational simulations, such as quantum mechanical/self-consistent reaction field (QM/SCRF) approaches, have begun to model these processes, but experimental validation is needed to confirm these theoretical models. nih.gov

Role of the Catalytic Dyad: The His-159/Cys-25 catalytic dyad is central to the inhibition process, with His-159 acting as a general base to activate the Cys-25 thiol. nih.gov However, the exact influence of the microenvironment, including local pH and the presence of allosteric modulators, on the protonation state and efficiency of this dyad during inhibition is not fully understood. nih.gov

Influence of Exosites: The specificity and affinity of an inhibitor are not solely determined by its interaction with the active site. Distant binding sites, or exosites, on the enzyme surface can influence the conformation of the active site and, consequently, inhibitor binding. The role of these secondary sites in the inhibition of papain by acetate-based inhibitors is an area ripe for exploration. nih.gov

Development of Advanced Research Probes Based on Papain Inhibitor Acetate (B1210297) Scaffold

The papain inhibitor acetate scaffold provides a valuable starting point for the design and synthesis of sophisticated chemical probes to study enzyme function in complex biological systems. Activity-based probes (ABPs) are particularly powerful tools that covalently bind to the active form of an enzyme, allowing for its detection and quantification. stanford.edu

Future development in this area is focused on:

Novel Reactive Groups: Researchers are moving beyond simple acetate or aldehyde functionalities to develop new "warheads" with improved stability and selectivity. stanford.edu Scaffolds such as aza-peptides, O-acyl hydroxamates, and O-acyl hydroxyureas are being explored as they can form stable covalent adducts with papain-family proteases and can be readily synthesized and optimized. nih.govresearchgate.net

Enhanced Sensitivity and Affordability: A significant goal is the creation of probes, particularly fluorogenic ones, that offer greater sensitivity than existing options. This allows for the detection of lower enzyme concentrations and is crucial for developing high-throughput screening (HTS) assays to discover new inhibitors. nih.gov Making these probes more affordable would also broaden their accessibility for research. nih.gov

Multiplexing and Imaging: The development of ABPs equipped with different reporter tags (e.g., fluorophores with distinct spectral properties, biotin (B1667282) for affinity purification) will enable multiplexed analysis of multiple protease activities simultaneously. stanford.edu Furthermore, probes suitable for advanced imaging techniques like super-resolution microscopy could provide unprecedented spatial resolution of enzyme activity within cells.

Selective Probes: A major challenge is designing probes that can distinguish between the activities of closely related papain-like proteases, such as the various human cathepsins. Understanding the structural determinants of specificity is key to engineering probes that target a single, specific protease. nih.gov

Exploration of this compound in Novel Research Methodologies

Derivatives of this compound are becoming integral to a range of modern research methodologies, extending their utility beyond basic enzyme characterization.

High-Throughput Screening (HTS): As mentioned, sensitive and robust probes based on these inhibitor scaffolds are essential components of HTS campaigns. nih.gov These large-scale screens can rapidly test thousands of compounds, accelerating the discovery of new lead molecules for drug development against pathogenic proteases, such as the papain-like protease of SARS-CoV-2. nih.gov

Activity-Based Protein Profiling (ABPP): ABPP utilizes covalent probes to survey the functional state of entire enzyme families within a complex proteome. stanford.edu Probes derived from the papain inhibitor scaffold can be used to profile the activity of cysteine proteases in various physiological and pathological states, helping to identify new diagnostic markers or therapeutic targets. stanford.edu

Computational and Structural Biology: The combination of experimental inhibition data with computational modeling and high-resolution structural biology (e.g., X-ray crystallography) provides a powerful synergy. The crystal structure of papain in complex with an inhibitor, for example, reveals the precise binding mode and can explain the basis for its specificity. researchgate.net This structural information, in turn, fuels structure-based design efforts to create more potent and selective next-generation inhibitors. nih.gov

Virus-Free Cellular Assays: The development of cell-based assays that can measure the activity of viral papain-like proteases without the need for live viruses represents a significant advance in safety and accessibility. nih.gov These assays, which rely on engineered cells and specific probes, are invaluable for the early stages of antiviral drug development. nih.gov

Addressing Challenges in Specificity and Stability for Research Applications

For this compound and its analogs to be reliable research tools, the challenges of achieving high target specificity and ensuring chemical and physical stability must be addressed.

Specificity: Papain belongs to a large family of cysteine proteases with highly conserved active sites, making the design of selective inhibitors difficult. nih.gov

Challenge: An inhibitor designed for papain might cross-react with other essential human proteases like cathepsins, leading to off-target effects in cellular or in vivo studies.

Strategies: Improving specificity requires exploiting subtle structural differences in the binding clefts of different proteases. nih.gov For instance, the inhibitor CLIK148 achieves its selectivity for cathepsin L by utilizing both the prime and non-prime sides of the binding pocket, a feature not common to all inhibitors. researchgate.net Future design efforts will focus on creating inhibitors that make specific contacts with non-conserved residues outside the immediate catalytic site.

Stability: The utility of an inhibitor is often limited by its stability under experimental conditions.

Challenge: Papain itself can lose activity at non-optimal pH and elevated temperatures. scielo.br Similarly, the inhibitor molecule can be prone to chemical degradation (e.g., hydrolysis), and the enzyme-inhibitor complex itself may not be permanently stable. Physical instability, such as the aggregation of protein-based therapeutics at high concentrations, is also a concern. nih.gov

Strategies: Various methods are being explored to enhance stability. For enzymes, this includes chemical modification, such as conjugation with polyethylene (B3416737) glycol (PEGylation), which can shield the protein and improve its stability in formulations. scielo.brnih.gov For small molecule inhibitors, synthetic modifications to the core scaffold can improve chemical robustness. The development of O-acyl hydroxamate and hydroxyurea (B1673989) inhibitors, for example, was partly driven by the need for scaffolds that form more stable covalent adducts with the target enzyme. stanford.edu

The ongoing research in these areas promises to refine our understanding of papain inhibition and expand the toolkit available to researchers for studying protease biology.

Q & A

Q. How can researchers determine the inhibitory activity of Papain Inhibitor acetate in vitro?

To assess inhibitory activity, use enzyme kinetic assays under controlled pH (optimal at 6.2) and temperature. Measure the inhibition constant (Ki) via competitive inhibition models, such as Dixon plots or Michaelis-Menten kinetics. For example, at pH 6.2, this compound exhibits a Ki of 9 μM against papain, indicating strong competitive binding . Include controls with substrate-only and enzyme-only reactions to validate specificity.

Q. What are standard protocols for synthesizing this compound in laboratory settings?

this compound (Glycylglycyl-L-tyrosyl-L-arginine) is synthesized via solid-phase peptide synthesis (SPPS). Key steps include:

Q. How should researchers design experiments to assess the specificity of this compound across proteases?

Test inhibition against a panel of proteases (e.g., trypsin, plasmin, cathepsins) using fluorogenic substrates (e.g., Z-Phe-Arg-AMC for papain). Compare IC₅₀ values: this compound shows 100-fold higher specificity for papain (IC₅₀ = 0.16 μg/mL) than for trypsin (IC₅₀ = 0.26 μg/mL) under standardized conditions . Include positive controls (e.g., E-64 for cysteine proteases) to confirm assay validity.

Advanced Research Questions

Q. How can researchers reconcile contradictory Ki values reported for this compound across studies?

Discrepancies in Ki values (e.g., 9 μM vs. 6.776 μM) may arise from differences in:

Q. What advanced methodologies elucidate the molecular interactions between this compound and papain?

- Molecular docking : Use HADDOCK software to model inhibitor-enzyme binding, focusing on interactions with catalytic triad residues (CYS-25, HIS-159, ASN-175).

- X-ray crystallography : Resolve the 3D structure of the inhibitor-enzyme complex to identify hydrogen bonds (e.g., ARG-24 with GLN-142) and salt bridges critical for binding .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) in real-time .

Q. How do environmental factors, such as metal ions, influence this compound efficacy?

Metal ions (e.g., Fe²⁺) can act as non-competitive inhibitors by binding to papain’s allosteric sites. To test this:

Q. What experimental designs optimize this compound concentration in complex biochemical systems?

Apply Response Surface Methodology (RSM) with a Central Composite Design to model interactions between variables:

| Variable | Range |

|---|---|

| Inhibitor conc. | 5–15 μM |

| pH | 5.5–6.5 |

| Temperature | 25–37°C |

| Analyze data using ANOVA to identify optimal conditions for maximal inhibition . |

Methodological Best Practices

- Reproducibility : Document enzyme lot numbers, buffer compositions, and equipment calibration in supplementary materials .

- Data Analysis : Use tools like GraphPad Prism for nonlinear regression analysis of kinetic data .

- Ethical Reporting : Disclose conflicts of interest and raw data availability in compliance with journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.